3-(Boc-amino)-3-(4-tetrahydropyranyl)propanoic acid
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(8-11(15)16)9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWJFVZVUBWQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142456 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-90-1 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887588-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Boc-amino)-3-(4-tetrahydropyranyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a tetrahydropyranyl moiety, which may influence its solubility and reactivity. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It has the potential to bind to receptors, modulating signaling pathways.
- Cellular Pathway Interference : The compound could disrupt cellular processes, leading to altered cell viability or function.
Anticancer Properties
Research indicates that derivatives of propanoic acids often exhibit anticancer properties. For example, studies have shown that compounds similar to this compound can reduce cell viability in various cancer cell lines. A recent study highlighted that certain propanoic acid derivatives demonstrated significant cytotoxic effects against A549 non-small cell lung cancer cells, suggesting a promising avenue for developing new anticancer agents .
Neuroprotective Effects
In the context of neurodegenerative diseases, compounds like this compound have been explored for their ability to mitigate toxic effects associated with amyloid-beta (Aβ) aggregation in Alzheimer's disease models. Research has shown that specific analogs can enhance neuronal viability and improve motor functions in Drosophila models of Alzheimer's disease . This suggests potential therapeutic applications in neuroprotection.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Model/Cell Line | Outcome |
|---|---|---|---|
| Anticancer | Cell viability reduction | A549 lung cancer cells | 50% reduction in cell viability |
| Neuroprotection | Aβ toxicity mitigation | Drosophila model | Prolonged lifespan and enhanced motor function |
| Enzyme inhibition | Interaction with metabolic enzymes | Various | Inhibition observed |
Case Study: Anticancer Activity
A study evaluated the anticancer efficacy of several propanoic acid derivatives, including this compound. The results indicated that certain modifications significantly enhanced cytotoxicity against A549 cells compared to standard chemotherapeutics like doxorubicin . This underscores the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its ability to protect amino groups while allowing for further functionalization makes it particularly useful in the development of pharmaceutical agents. It can be employed in:
- Peptide Synthesis : The Boc (tert-butoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS). This compound can facilitate the formation of peptide bonds while preventing unwanted reactions during synthesis .
- Drug Development : The tetrahydropyranyl group enhances the solubility and stability of drug candidates, making this compound useful in formulating new therapeutic agents .
Biochemical Applications
In biochemical research, this compound is utilized for its properties that allow for selective modifications of peptides and proteins:
- Cysteine Protection : It can act as a protecting group for cysteine residues in peptides, which is essential for maintaining the integrity of protein structures during chemical modifications .
- Bioconjugation : The compound can be used in bioconjugation strategies to attach various biomolecules, including fluorophores or drug molecules, to proteins or peptides without compromising their biological activity .
Analytical Chemistry
The compound's derivatives are employed in analytical techniques such as:
- Chromatography : Its derivatives can serve as standards or reagents in chromatographic methods to analyze complex mixtures in biological samples .
- Spectroscopy : The unique structural characteristics allow for distinct spectral signatures that can be exploited in spectroscopic analyses .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various applications:
Comparison with Similar Compounds
Key Structural and Functional Differences
Amino Protection: The Boc group in the target compound contrasts with unprotected amines (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid derivatives ). Boc protection reduces reactivity, enabling selective peptide synthesis, whereas unprotected analogs may exhibit direct bioactivity through hydrogen bonding or charge interactions.
Heterocyclic Influence :
- The 4-THP group introduces steric bulk and oxygen-mediated polarity, differing from pyridazinyl-pyrazole or 2-oxo-pyran moieties. These variations affect solubility, metabolic stability, and target binding.
Bioactivity Profiles: Antimicrobial Activity: Chlorinated phenylpropanoic acids (e.g., compound 1 ) show selective antibacterial effects, likely due to halogen-enhanced membrane disruption. Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit structure-dependent cytotoxicity, with electron-withdrawing groups (e.g., NO₂) enhancing potency . Aroma and Antioxidant Roles: Methylthio esters in pineapples contribute to flavor , while phenolic derivatives demonstrate radical-scavenging antioxidant activity .
Physicochemical Properties
- Lipophilicity: Boc and THP groups increase logP compared to polar analogs like 3-(methylthio)propanoic acid esters.
- Acid Dissociation (pKa): The propanoic acid backbone (pKa ~4.8) ensures ionization at physiological pH, while Boc and THP groups may alter local electronic environments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
